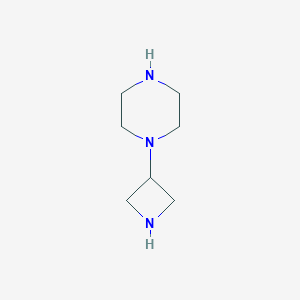
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the thiazole ring, along with a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide typically involves the reaction of 4-methylthiazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then isolated and purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)-4-methyl-1,3-thiazole, while oxidation with m-CPBA results in the formation of 5-(3-bromopropyl)-4-methyl-1,3-thiazole N-oxide.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for various diseases, including cancer and infectious diseases, often involves this compound.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chloropropyl)-4-methyl-1,3-thiazolehydrochloride
- 5-(3-Iodopropyl)-4-methyl-1,3-thiazolehydroiodide
- 5-(3-Azidopropyl)-4-methyl-1,3-thiazole
Uniqueness
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and azido analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrobromide salt form enhances its solubility in water and other polar solvents, facilitating its use in various applications .
Eigenschaften
Molekularformel |
C7H11Br2NS |
|---|---|
Molekulargewicht |
301.04 g/mol |
IUPAC-Name |
5-(3-bromopropyl)-4-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C7H10BrNS.BrH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H |
InChI-Schlüssel |
UAOKLPYZUKRESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
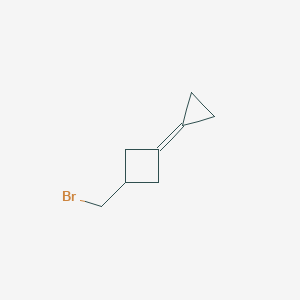


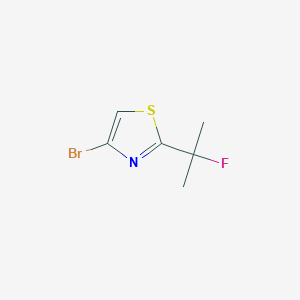

![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
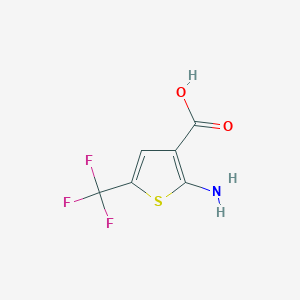
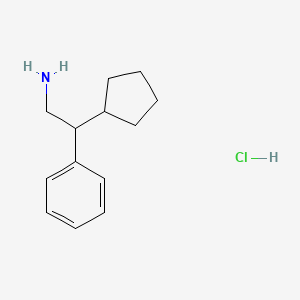
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
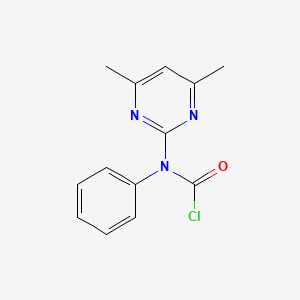
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
